3,4-Diethyl-5-fluoro-2-methylquinoline
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Overview
Description
3,4-Diethyl-5-fluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and other unique properties .
Preparation Methods
The synthesis of 3,4-Diethyl-5-fluoro-2-methylquinoline can be achieved through various synthetic routes. Common methods include cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .
Chemical Reactions Analysis
3,4-Diethyl-5-fluoro-2-methylquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a notable example, using palladium catalysts and boron reagents
Scientific Research Applications
3,4-Diethyl-5-fluoro-2-methylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities.
Medicine: It is investigated for its potential use in antimalarial drugs and treatments for heart diseases.
Industry: The compound finds applications in agriculture as a component for liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 3,4-Diethyl-5-fluoro-2-methylquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes, disrupt DNA synthesis, and interfere with cellular processes. The incorporation of a fluorine atom enhances its biological activity by increasing its binding affinity to target molecules .
Comparison with Similar Compounds
3,4-Diethyl-5-fluoro-2-methylquinoline can be compared with other fluorinated quinolines such as:
Fluoroquine: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: Used in transplantation medicine and treatment of rheumatic arthritis.
Flosequinan: A drug for heart disease treatment
These compounds share the quinoline skeleton but differ in their specific substituents and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C14H16FN |
---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
3,4-diethyl-5-fluoro-2-methylquinoline |
InChI |
InChI=1S/C14H16FN/c1-4-10-9(3)16-13-8-6-7-12(15)14(13)11(10)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
OIDUGELCFAKISL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC=C(C2=C1CC)F)C |
Origin of Product |
United States |
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